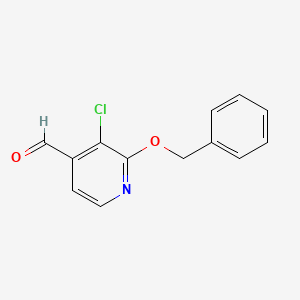
2-(Benzyloxy)-3-chloroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-3-chloroisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It features a benzyl ether group and a chlorine atom attached to an isonicotinaldehyde framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloroisonicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with isonicotinaldehyde as the starting material.
Chlorination: The isonicotinaldehyde undergoes chlorination to introduce the chlorine atom at the 3-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Benzylation: The chlorinated isonicotinaldehyde is then subjected to benzylation to introduce the benzyloxy group at the 2-position. This step typically involves the use of benzyl bromide (C6H5CH2Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-3-chloroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines (R-NH2) in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: 2-(Benzyloxy)-3-chloronicotinic acid.
Reduction: 2-(Benzyloxy)-3-chloroisonicotinyl alcohol.
Substitution: 2-(Benzyloxy)-3-(substituted)isonicotinaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-3-chloroisonicotinaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-3-chloroisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and chloro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)pyridine: Similar structure but lacks the chlorine atom and aldehyde group.
3-Chloroisonicotinaldehyde: Lacks the benzyloxy group.
2-(Benzyloxy)-3-chloropyridine: Similar but lacks the aldehyde group.
Uniqueness
2-(Benzyloxy)-3-chloroisonicotinaldehyde is unique due to the presence of both the benzyloxy and chloro substituents on the isonicotinaldehyde framework. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
3-chloro-2-phenylmethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c14-12-11(8-16)6-7-15-13(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
MIZOYABANBAEON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC=CC(=C2Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


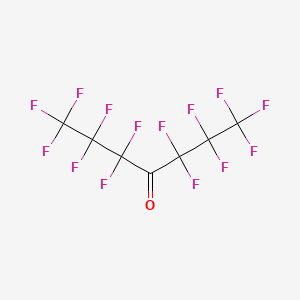
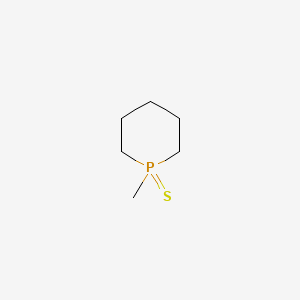
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide](/img/structure/B14761898.png)
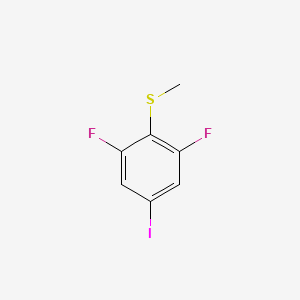
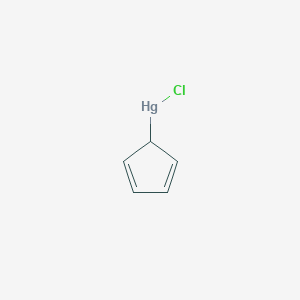
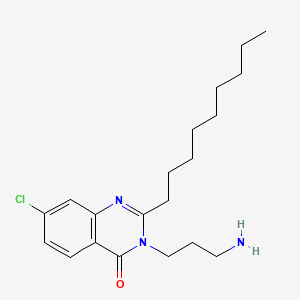
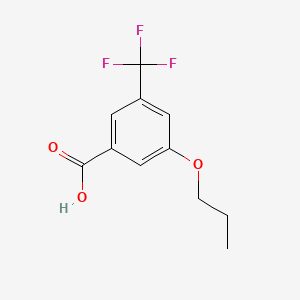
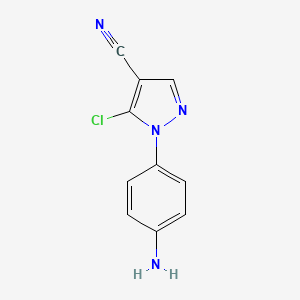
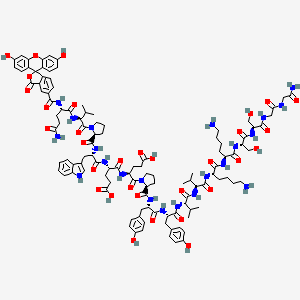
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
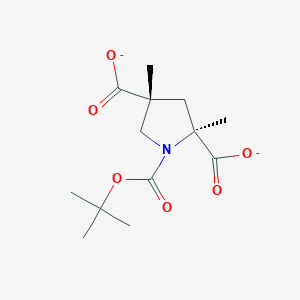
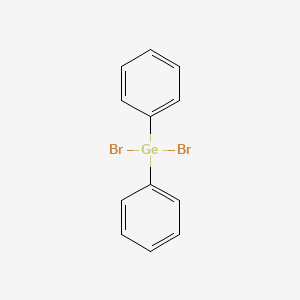
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
